molecular formula C20H20FN3O2 B1436984 (Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one CAS No. 2135339-43-2

(Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one

Cat. No. B1436984
M. Wt: 353.4 g/mol
InChI Key: DDMOSZTWXSYQCX-GDNBJRDFSA-N
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Description

“(Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one” is a chemical compound with the CAS number 2135339-43-2 . It has a molecular weight of 353.39 and a molecular formula of C20H20FN3O2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.39 . Other physical and chemical properties like boiling point, melting point, and specific rotations are not available in the search results.

Scientific Research Applications

Syntheses and Properties

  • Benzodipyrrinone Analogs : The synthesis of 2,3-benzannelated dipyrrinone analogs, similar in structure to the chemical , demonstrated their potential in forming hydrogen-bonded homodimers and exhibiting preferential syn-Z configuration, highlighting their significance in molecular studies (Boiadjiev & Lightner, 2003).

Sensor Applications

  • Visual and Fluorescent Sensors : A study focusing on bis(pyrrol-2-yl-methyleneamine) chemo-sensors revealed high selectivity and efficiency as off-on fluorescence sensors for Zn(2+) in specific solutions, demonstrating the utility of similar compounds in detecting specific metal ions (Wu et al., 2016).

Electroluminescent Properties

  • Low-Molecular Weight Compounds : Research on new low-molecular weight compounds, including (Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one, for use in organic light-emitting devices showed promising results for their application in color electroluminescent structures (Dobrikov et al., 2011).

Progesterone Receptor Modulators

  • Medicinal Chemistry : A study explored the structural changes in similar compounds for controlling the functional response in progesterone receptor modulators, which could have applications in female healthcare (Fensome et al., 2008).

Photoluminescence in Zirconium Complexes

  • Photoluminescent Zirconium Complexes : A paper on zirconium complexes with similar ligands demonstrated long emission lifetimes in solution, indicating their potential in photochemical applications (Zhang, Petersen, & Milsmann, 2018).

Catalytic Reactions

  • Tridentate Pyrrolylzinc Compounds : Research involving pyrrolyl ligands, structurally similar to the compound , explored their synthesis, structures, and reactivity, particularly in catalytic cyclotrimerization reactions, indicating their importance in catalysis (Guo et al., 2015).

Pyrrolone and Pyrrolopyridine Derivatives

  • Novel Syntheses : Studies on the synthesis of pyrrolone and pyrrolopyridine derivatives, which are structurally related to the compound, have potential applications in developing new pharmaceuticals or materials (Kandeel et al., 1995).

properties

IUPAC Name

(3Z)-3-[[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-5-fluoro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-11-17(22-12(2)18(11)20(26)24-7-3-4-8-24)10-15-14-9-13(21)5-6-16(14)23-19(15)25/h5-6,9-10,22H,3-4,7-8H2,1-2H3,(H,23,25)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMOSZTWXSYQCX-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)N2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)N2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one
Reactant of Route 2
Reactant of Route 2
(Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one
Reactant of Route 3
Reactant of Route 3
(Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one
Reactant of Route 4
Reactant of Route 4
(Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one
Reactant of Route 5
Reactant of Route 5
(Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one
Reactant of Route 6
Reactant of Route 6
(Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one

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